3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine
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Overview
Description
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the pyrazole ring: The pyrazole ring is attached through condensation reactions with appropriate pyrazole derivatives.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the metabolic pathways of pathogens, thereby exerting its antileishmanial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine
- (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid
Uniqueness
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrazole ring contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Biological Activity
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H14N4O2 with a molecular weight of 234.25 g/mol. The compound features a pyrrolidine ring substituted with a pyrazole moiety, which is known for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrrolidine structures. For instance, derivatives of pyrazole have demonstrated significant inhibitory effects on various cancer cell lines. A study evaluating similar compounds reported IC50 values indicating effective cytotoxicity against A549 (lung adenocarcinoma), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) cell lines .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | A549 | 5.0 | |
Compound B | HT-1080 | 10.0 | |
Compound C | SGC-7901 | 8.5 |
The mechanism by which this compound exerts its biological effects may involve modulation of G protein-coupled receptors (GPCRs), which are critical in various signaling pathways associated with cancer progression and metastasis . Pyrazole derivatives have been shown to interact with these receptors, potentially leading to altered cell proliferation and apoptosis.
Study on Antitumor Activity
In a detailed investigation, the anticancer efficacy of several derivatives was assessed using MTT assays. The study revealed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrazole derivatives. Compounds structurally related to this compound have shown activity against multidrug-resistant strains of bacteria, suggesting a dual role in combating both cancer and infectious diseases .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C11H20N4O/c1-16-11-9-14(6-2-4-12)8-10(11)15-7-3-5-13-15/h3,5,7,10-11H,2,4,6,8-9,12H2,1H3 |
InChI Key |
OPLZGDDRRLENTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CC1N2C=CC=N2)CCCN |
Origin of Product |
United States |
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